(1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
CAS No.:
Cat. No.: VC16636364
Molecular Formula: C23H18F4N2O
Molecular Weight: 414.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18F4N2O |
|---|---|
| Molecular Weight | 414.4 g/mol |
| IUPAC Name | (1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide |
| Standard InChI | InChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30)/t21-/m1/s1 |
| Standard InChI Key | ADCDUDFEGFKKQH-OAQYLSRUSA-N |
| Isomeric SMILES | C1CN([C@@H](C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F |
| Canonical SMILES | C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F |
Introduction
Structural Characteristics and Chemical Reactivity
The molecular architecture of (1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide features a partially saturated isoquinoline core (3,4-dihydro-1H-isoquinoline) substituted at the 1-position with a 4-(trifluoromethyl)phenyl group and at the 2-position with a carboxamide linked to a 4-fluorophenyl moiety . The trifluoromethyl group, a strong electron-withdrawing substituent, enhances the compound’s metabolic stability and influences its electronic distribution, while the fluorophenyl group contributes to hydrophobic interactions and bioavailability .
Key reactive sites include:
-
Isoquinoline nitrogen: Participates in hydrogen bonding and acid-base interactions.
-
Carboxamide group: Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.
-
Aromatic rings: Prone to electrophilic substitution, particularly at positions activated by electron-withdrawing groups .
The stereochemistry at the 1-position ((1R) configuration) is critical for chiral recognition in biological systems, potentially affecting binding affinity to target proteins .
Synthetic Methodologies and Optimization
Rhodium-Catalyzed Annulation
Recent advances in transition metal-catalyzed C–H activation have enabled efficient synthesis of isoquinoline derivatives. A rhodium(III)-catalyzed [4 + 2] annulation between α-diazoketoesters and 2-arylbenzimidazoles has been reported to construct the isoquinoline framework under aerobic conditions . For example, using dichloro(pentamethylcyclopentadienyl)rhodium(III) as a precatalyst and silver hexafluoroantimonate as an activator, yields of 45–93% were achieved for analogous benzimidazo[2,1-a]isoquinolines . This method emphasizes the role of ester groups (–COO-t-Bu or –COO-i-Pr) in controlling reaction outcomes, including retro-Claisen and decarboxylation steps .
Palladium-Mediated C–H Functionalization
Palladium(II) chloride, in combination with copper(II) acetate as an oxidant, facilitates oxidative intramolecular C–C bond formation between imidazole and benzene rings . This approach, applied to N-styrylbenzimidazoles, yields unsubstituted benzimidazo[2,1-a]isoquinolines with moderate efficiency (32–75%) . Optimization of additives (e.g., acetic acid) and temperature conditions is critical for improving regioselectivity and yield.
Table 1: Synthetic Routes for Isoquinoline Derivatives
| Method | Catalyst System | Yield (%) | Key Features |
|---|---|---|---|
| Rhodium(III)-Catalyzed | [Cp*RhCl2]2, AgSbF6, AcOH | 45–93 | Aerobic conditions, retro-Claisen steps |
| Palladium(II)-Catalyzed | PdCl2, Cu(OAc)2, AcOH | 32–75 | Oxidative C–H activation, moderate yields |
| Metal-Free Cyclization | DMSO, 120 °C | 68–84 | Avoids transition metals, high purity |
Biological Activity and Mechanistic Insights
Enzyme Inhibition and Lipid Metabolism
Patent literature highlights the role of isoquinoline carboxamides as inhibitors of microsomal triglyceride transfer protein (MTP) and apolipoprotein B (Apo B) secretion . Structural analogs, such as biphenyl-2-carboxylic acid-tetrahydro-isoquinolin-6-yl amides, demonstrate nanomolar inhibition constants (Ki) for MTP, a key regulator of lipoprotein assembly . The trifluoromethyl and fluorophenyl groups in (1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide may enhance binding to hydrophobic pockets within MTP, disrupting lipid transfer and reducing atherogenic lipoprotein production .
Comparative Analysis with Structural Analogs
Table 2: Pharmacological Profiles of Isoquinoline Derivatives
The unique combination of fluorine and trifluoromethyl groups in (1R)-N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide distinguishes it from analogs, offering balanced lipophilicity and metabolic stability .
Pharmacological Prospects and Future Directions
Drug Development Challenges
-
Stereochemical Stability: The (1R) configuration necessitates enantioselective synthesis to avoid racemization during scale-up.
-
CYP450 Interactions: Fluorine atoms may inhibit cytochrome P450 enzymes, requiring detailed pharmacokinetic studies .
Therapeutic Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume